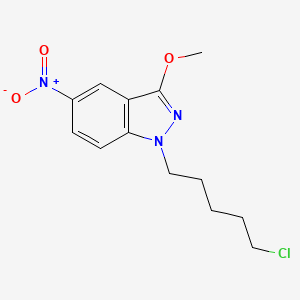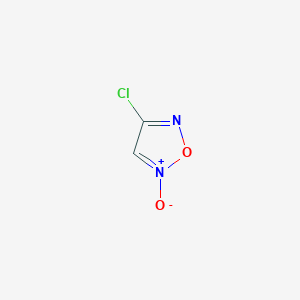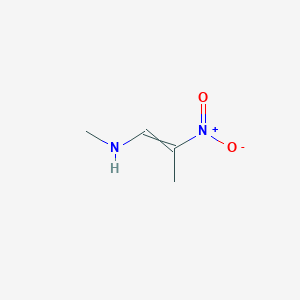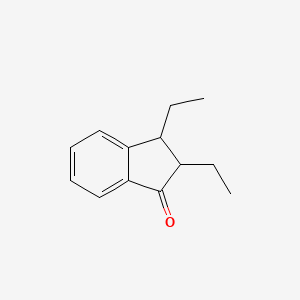
2,3-Diethyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethyl-2,3-dihydro-1H-inden-1-one is an organic compound with a fused ring structure, combining a cyclopentanone and a benzene ring. This compound is part of the indanone family, known for its diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2,3-dihydro-1H-inden-1-one typically involves cyclization reactions. One common method is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates .
Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to ensure high yields and purity. Nickel-catalyzed reductive cyclization of enones is one such method, offering high enantiomeric induction and versatility .
化学反応の分析
Types of Reactions: 2,3-Diethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are typical, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products: The major products formed from these reactions include various substituted indanones and indenes, depending on the specific reagents and conditions used .
科学的研究の応用
2,3-Diethyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacteria and fungi.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2,3-Diethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, it may interact with cellular receptors and signaling pathways to exert its therapeutic effects .
類似化合物との比較
- 1-Indanone
- 2,3-Dihydro-1H-inden-1-one
- 3,3-Dimethyl-2,3-dihydro-1H-inden-1-one
Uniqueness: 2,3-Diethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific diethyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other indanone derivatives, which may have different substituents and, consequently, different properties .
特性
CAS番号 |
107202-98-2 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC名 |
2,3-diethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-3-9-10(4-2)13(14)12-8-6-5-7-11(9)12/h5-10H,3-4H2,1-2H3 |
InChIキー |
NFXZJGQCRWFSJQ-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C(=O)C2=CC=CC=C12)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


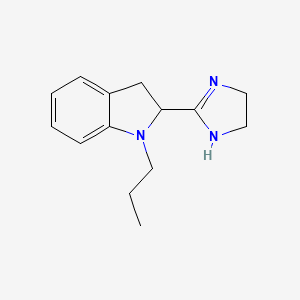
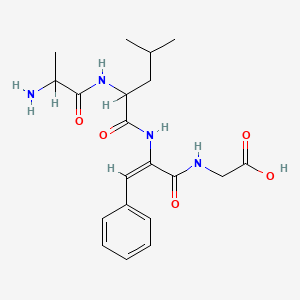
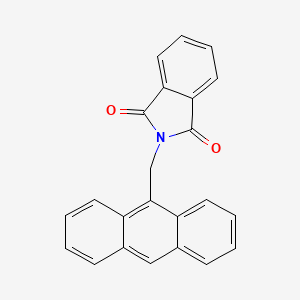

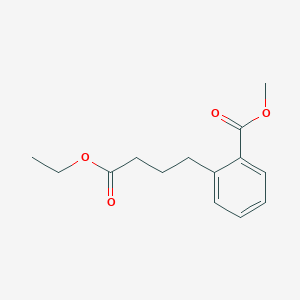
![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
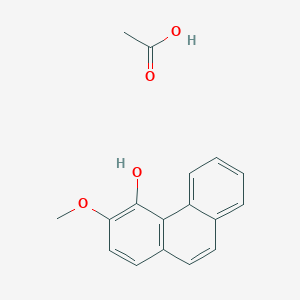
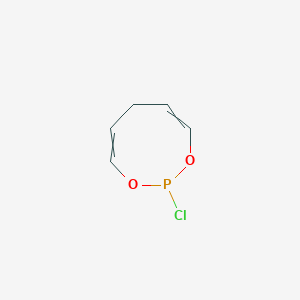
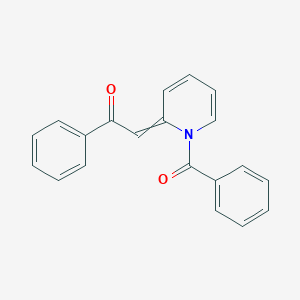
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)
![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
